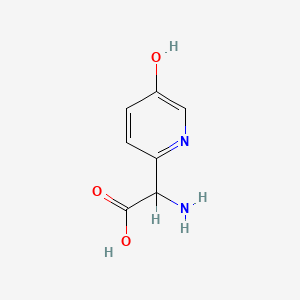

5-Hydroxy-2-pyridylglycine

描述

Contextualizing Non-Proteinogenic Amino Acids with Pyridine (B92270) Moieties

Non-proteinogenic amino acids (NPAAs) represent a diverse group of molecules that play crucial roles in various biological processes beyond protein synthesis. wikipedia.org They can act as metabolic intermediates, neurotransmitters, and components of bacterial cell walls. wikipedia.org The introduction of unique chemical functionalities, such as aromatic rings, into the amino acid scaffold can confer novel properties.

The pyridine moiety, a six-membered heterocyclic aromatic ring containing a nitrogen atom, is a particularly interesting feature. Its inclusion in an amino acid structure, as seen in 5-Hydroxy-2-pyridylglycine, can influence the molecule's electronic properties, potential for metal chelation, and ability to participate in specific biological interactions. ontosight.ainih.gov Researchers are actively exploring the synthesis of various NPAAs containing pyridine and other heterocyclic systems to develop new tools for chemical biology and drug discovery. gla.ac.uknih.gov

Significance of this compound as a Research Target

This compound has emerged as a significant target for research due to its distinctive chemical architecture and potential applications. The presence of both a hydroxyl group and a glycine (B1666218) substituent on the pyridine ring allows for a range of chemical modifications and interactions. ontosight.ai

Key areas of research interest for this compound include:

Medicinal Chemistry: Its structure makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. ontosight.ai The pyridine ring is a common feature in many pharmaceuticals, and the amino acid side chain offers a handle for incorporation into peptides or other drug scaffolds.

Biochemical Probes: The unique spectroscopic and chemical properties of pyridyl-containing amino acids can be exploited to develop fluorescent probes for studying biological systems. gla.ac.uk

Metal Chelation: The nitrogen atom in the pyridine ring and the adjacent hydroxyl and carboxyl groups of the glycine moiety give this compound the potential to bind to metal ions. ontosight.ai This property is being investigated for its potential in developing agents for metal-related biological processes or for use in diagnostics. ontosight.ai

Peptide Synthesis: The incorporation of this compound into peptides can alter their conformation and biological activity. For instance, it has been used to create a derivative of (Leu5)-enkephalin where it replaces the tyrosine moiety. researchgate.net

The synthesis of this compound has been approached through various chemical routes, including the Bucherer-Bergs reaction starting from (5-benzyloxy-2-pyridyl)carbaldehyde. researchgate.net This synthetic accessibility, combined with its intriguing properties, ensures that this compound will remain a focal point of scientific investigation.

| Property | Data |

| Molecular Formula | C₇H₈N₂O₃ |

| Molecular Weight | 168.15 g/mol |

| CAS Number | Not explicitly found for this compound in the search results. |

Structure

3D Structure

属性

IUPAC Name |

2-amino-2-(5-hydroxypyridin-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c8-6(7(11)12)5-2-1-4(10)3-9-5/h1-3,6,10H,8H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKLXYYOAHZVZNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40910639 | |

| Record name | Amino(5-hydroxypyridin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40910639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108158-20-9 | |

| Record name | 5-Hydroxy-2-pyridylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108158209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amino(5-hydroxypyridin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40910639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Hydroxy 2 Pyridylglycine and Its Derivatives

Classical and Established Synthetic Routes

Traditional methods for synthesizing α-amino acids have been extensively adapted for the preparation of 5-Hydroxy-2-pyridylglycine. These routes often involve the construction of the amino acid functionality from aldehyde precursors or the hydrolysis of heterocyclic intermediates like hydantoins and oxazoles.

Bucherer-Bergs Reaction Approaches to α-(5-Hydroxy-2-pyridyl)glycine

The Bucherer-Bergs reaction is a well-established multi-component reaction that synthesizes hydantoins from carbonyl compounds, ammonium (B1175870) carbonate, and a cyanide source, such as potassium cyanide. researchgate.netwikipedia.orgencyclopedia.pub These hydantoins can then be hydrolyzed to yield the desired α-amino acid. wikipedia.org

In the context of this compound synthesis, a protected form of 5-hydroxypyridine-2-carbaldehyde, such as (5-benzyloxy-2-pyridyl)carbaldehyde, is typically used as the starting material. researchgate.net The reaction of this aldehyde with potassium cyanide and ammonium carbonate does not directly yield the expected hydantoin (B18101). Instead, research has shown that for 2-pyridylcarbaldehyde derivatives, the reaction preferentially forms an oxazole (B20620) intermediate, specifically 2-amino-4-(5-benzyloxy-2-pyridyl)-5-hydroxyoxazole. researchgate.netresearchgate.netmolaid.com This oxazole can be subsequently converted to the corresponding hydantoin under specific reaction conditions. researchgate.net The resulting hydantoin is then subjected to hydrolysis to afford the final amino acid. researchgate.net

Strategies Involving Pyridinecarbaldehyde Precursors

The direct use of pyridinecarbaldehyde precursors is a common strategy for the synthesis of pyridylglycines. frontierspecialtychemicals.com For the target compound, 5-hydroxy-2-pyridinecarbaldehyde serves as the key starting material. frontierspecialtychemicals.comnih.gov This aldehyde can be prepared from starting reagents like 5-hydroxy-2-methylpyridine (B31158). sigmaaldrich.com

One of the primary methods utilizing this precursor is a variation of the Strecker synthesis. In this approach, the aldehyde is reacted with ammonia (B1221849) and hydrocyanic acid to form an α-amino nitrile. google.com Subsequent drastic hydrolysis of the nitrile group, typically under strong alkaline conditions, yields the sodium salt of the amino acid. google.com Acidic workup then provides the final this compound.

Another pathway involves the conversion of the aldehyde to a hydantoin, as mentioned in the Bucherer-Bergs reaction, followed by hydrolysis. researchgate.netgoogle.com The choice of a protecting group for the hydroxyl function on the pyridine (B92270) ring is crucial to prevent unwanted side reactions during these transformations. A common protecting group is the benzyl (B1604629) ether, which can be removed in a final deprotection step. researchgate.net

Hydrolysis-Based Syntheses (e.g., from Oxazoles, Hydantoins)

The final step in many classical syntheses of α-amino acids is the hydrolysis of a heterocyclic precursor. wikipedia.orggoogle.com For this compound, both hydantoins and oxazoles serve as important intermediates that are hydrolyzed to the final product. researchgate.netresearchgate.net

Hydrolysis of Hydantoins: The hydrolysis of 5-substituted hydantoins is a general and effective method for producing α-amino acids. wikipedia.orgnih.gov The reaction is typically carried out under strong alkaline conditions, using bases like sodium hydroxide (B78521) at elevated temperatures, often at the reflux temperature of the aqueous medium. nih.govgoogle.com This process involves a two-step mechanism where the hydantoin is first hydrolyzed to a hydantoic acid, which is then further hydrolyzed to the final amino acid and byproducts. nih.gov For instance, the hydantoin derived from (5-benzyloxy-2-pyridyl)carbaldehyde is hydrolyzed to produce the desired amino acid after deprotection. researchgate.netresearchgate.net High yields of amino acids can be achieved with this method, with some processes reporting glycine (B1666218) yields of up to 91% from hydantoin. nih.gov

Hydrolysis of Oxazoles: As established in the Bucherer-Bergs reaction with 2-pyridylcarbaldehyde derivatives, an oxazole is often the initial product. researchgate.netresearchgate.net The hydrolysis of this oxazole intermediate, such as 2-amino-4-(5-benzyloxy-2-pyridyl)-5-hydroxyoxazole, under acidic workup does not directly yield the amino acid but rather a urea (B33335) derivative after rearrangement. researchgate.net Therefore, the conversion of the oxazole to the hydantoin is a necessary step before the final hydrolysis to ensure the correct amino acid product is obtained. researchgate.net

Table 1: Comparison of Classical Synthetic Precursors and Intermediates This table summarizes the key precursors and intermediates in the classical synthesis of this compound.

| Synthetic Route | Key Precursor | Intermediate(s) | Final Step |

|---|---|---|---|

| Bucherer-Bergs | (5-Benzyloxy-2-pyridyl)carbaldehyde | Oxazole, Hydantoin | Hydrolysis |

| Pyridinecarbaldehyde-Based | 5-Hydroxy-2-pyridinecarbaldehyde | α-Amino nitrile or Hydantoin | Hydrolysis |

Modern and Advanced Synthetic Strategies

More recent synthetic efforts have focused on overcoming the limitations of classical methods, particularly the lack of stereocontrol which results in racemic mixtures of the amino acid. Advanced strategies aim to produce enantiomerically pure this compound and to selectively functionalize the pyridine ring.

Stereoselective Synthesis of Enantiopure this compound

Achieving enantiopure α-amino acids is critical for many applications. Stereoselective synthesis can be accomplished through various techniques, including the use of chiral auxiliaries, enzymatic resolution, or asymmetric catalysis. ethz.ch

Developing efficient and cost-effective stereoselective routes is a key goal. nih.gov One approach involves a stereocontrolled reaction, for example, using a chiral auxiliary to guide the formation of a specific stereocenter. mdpi.com This auxiliary is later removed, yielding the enantiopure product. ethz.ch For pyridylglycine derivatives, this could involve an asymmetric Strecker reaction using a chiral amine or a stereoselective alkylation of a glycine enolate equivalent complexed with a chiral ligand.

Another powerful method is enzymatic resolution. In the "Hydantoinase Process," a chemically synthesized racemic hydantoin is subjected to a stereoselective hydantoinase enzyme. researchgate.net This enzyme selectively hydrolyzes one enantiomer of the hydantoin to the corresponding N-carbamoyl α-amino acid. A second enzyme, a carbamoylase, then hydrolyzes this intermediate to the free, enantiopure amino acid. researchgate.net The remaining unreacted hydantoin enantiomer can be racemized, allowing for a theoretical yield of 100% for the desired enantiomer.

Chemo- and Regioselective Functionalization of the Pyridine Ring

The pyridine ring of this compound contains multiple sites that can be functionalized to create novel derivatives. Chemo- and regioselectivity are crucial for modifying the ring without affecting the sensitive amino acid portion of the molecule.

Protecting groups are essential for directing functionalization. The hydroxyl group at the 5-position and the amino and carboxyl groups of the glycine moiety must often be protected to allow for selective reactions on the pyridine ring. For example, the synthesis of 5-benzyloxy-2-cyanopyrimidine from 5-bromo-2-cyanopyrimidine involves the selective substitution of the bromine atom, which is a form of regioselective functionalization. google.com

Advanced cross-coupling reactions, such as the Sonogashira coupling, can be used to introduce aryl or other groups onto the pyridine ring in a highly selective manner. mdpi.com These methods allow for the synthesis of a diverse library of derivatives from a common intermediate. The choice of catalyst and reaction conditions is paramount to achieving the desired regioselectivity and avoiding side reactions. For instance, the synthesis of various fused α-(formyl)pyridines demonstrates the power of modern synthetic methods to build complex heterocyclic systems from functionalized pyridine building blocks. frontierspecialtychemicals.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (5-Benzyloxy-2-pyridyl)carbaldehyde |

| 5-Hydroxy-2-pyridinecarbaldehyde |

| 5-Hydroxy-2-methylpyridine |

| 2-Amino-4-(5-benzyloxy-2-pyridyl)-5-hydroxyoxazole |

| Hydantoin |

| Hydantoic acid |

| Glycine |

| Potassium cyanide |

| Ammonium carbonate |

| Sodium hydroxide |

| α-Amino nitrile |

| Urea |

| 5-Bromo-2-cyanopyrimidine |

| 5-Benzyloxy-2-cyanopyrimidine |

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyridylglycine derivatives to enhance sustainability. These approaches prioritize the use of environmentally benign solvents, catalysts, and energy sources to minimize waste and environmental impact. rasayanjournal.co.in

One notable green approach involves the use of multicomponent reactions (MCRs) in eco-friendly solvents like ethanol. rsc.orgrug.nl MCRs are highly efficient as they combine three or more reactants in a single step to form a complex product, thereby reducing the number of synthetic steps, energy consumption, and waste generation. rug.nl For instance, a one-pot synthesis of pyrrolyl coumarin (B35378) derivatives has been achieved through a four-component reaction under catalyst-free conditions in ethanol. rsc.org This method avoids the need for traditional chromatographic purification, further enhancing its green credentials. rsc.org

Microwave-assisted synthesis is another green technique that has been successfully employed. rasayanjournal.co.innih.gov Microwave irradiation can significantly shorten reaction times and improve yields. rasayanjournal.co.in For example, the synthesis of 5-hydroxy indoles, which share structural motifs with hydroxypyridine derivatives, has been accomplished using microwave heating to facilitate intramolecular Diels-Alder reactions. nih.gov

The use of water as a solvent is a cornerstone of green chemistry. rasayanjournal.co.in Alum-catalyzed Knoevenagel condensation of aromatic aldehydes with active methylene (B1212753) compounds has been effectively carried out in an aqueous medium, offering a simple, efficient, and environmentally friendly protocol. rasayanjournal.co.in This highlights the potential for using water in the synthesis of related pyridine compounds.

Enzymatic synthesis represents a powerful green chemistry tool, offering high selectivity and mild reaction conditions. nih.gov Lipases have been used for the dynamic kinetic resolution of 5-hydroxy-2(5H)-furanones, which are precursors to various chiral synthons. ru.nl This enzymatic approach allows for the production of enantiomerically pure compounds with high efficiency. ru.nl The application of enzymes like alkyldihydroxyacetone phosphate (B84403) synthase (ADAPS) for ether synthesis from non-natural substrates further underscores the potential of biocatalysis in generating complex molecules. google.com

The following table summarizes various green chemistry approaches applicable to the synthesis of this compound and its derivatives.

| Green Chemistry Approach | Key Features | Example Application | Reference |

|---|---|---|---|

| Multicomponent Reactions (MCRs) | One-pot synthesis, reduced steps, less waste | Synthesis of pyrrolyl coumarin derivatives in ethanol | rsc.orgrug.nl |

| Microwave-Assisted Synthesis | Shorter reaction times, improved yields | Synthesis of 5-hydroxy indoles via intramolecular Diels-Alder | nih.gov |

| Aqueous Medium Synthesis | Use of water as a safe and abundant solvent | Alum-catalyzed Knoevenagel condensation | rasayanjournal.co.in |

| Enzymatic Catalysis | High selectivity, mild conditions, biodegradable catalysts | Kinetic resolution of 5-hydroxy-2(5H)-furanones using lipases | nih.govru.nl |

| Catalyst-Free Conditions | Avoids toxic and expensive metal catalysts | One-pot synthesis of pyrazole (B372694) derivatives | mdpi.com |

Reaction Mechanism Elucidation in this compound Synthesis

Understanding the reaction mechanisms is crucial for optimizing synthetic routes, improving yields, and controlling stereochemistry. Mechanistic investigations often involve a combination of experimental studies and computational analysis.

Detailed mechanistic studies have shed light on the formation of various heterocyclic compounds related to this compound. For instance, the synthesis of 5-hydroxy-1H-pyrrol-2(5H)-ones involves a cascade reaction initiated by a C-C bond cleavage. organic-chemistry.org Mechanistic studies suggest that this process proceeds through a 1,3-O/C migration and aerobic hydroxylation, forming the final product via the oxidation of a 1,5-dihydro-2H-pyrrol-2-one intermediate. organic-chemistry.org

In the context of palladium-catalyzed C-H functionalization for the synthesis of amino acid derivatives, mechanistic studies have identified different catalytic cycles, including Pd(0)/Pd(II) and Pd(II)/Pd(IV) pathways. acs.org These studies are essential for understanding and controlling the regioselectivity of arylation reactions, which are key steps in building complex pyridylglycine structures. acs.org

The Bucherer-Bergs reaction, a method for synthesizing hydantoins, has been investigated in the context of pyridyl aldehydes. researchgate.net It was demonstrated that the reaction of (5-benzyloxy-2-pyridyl)carbaldehyde yields an oxazole derivative rather than the expected hydantoin, clarifying a long-standing mechanistic question. researchgate.net

The formation of mesoionic systems, such as anhydro(1-benzyl-3-chloroacetyl-2-hydroxyimidazo[1,2-a]pyridinium hydroxide), has been proposed to occur through the chloroacetylation of a 2-aminopyridine (B139424) derivative followed by cyclization. cdnsciencepub.comescholarship.org

The following table details key reaction steps and their proposed mechanisms in the synthesis of related heterocyclic structures.

| Reaction Type | Proposed Mechanism | Key Intermediates | Reference |

|---|---|---|---|

| Cascade Reaction for 5-hydroxy-1H-pyrrol-2(5H)-ones | C-C bond cleavage, 1,3-O/C migration, aerobic hydroxylation | 1,5-dihydro-2H-pyrrol-2-one | organic-chemistry.org |

| Pd-Catalyzed C-H Arylation | Proceeds through Pd(0)/Pd(II) or Pd(II)/Pd(IV) catalytic cycles | Organometallic palladium intermediates | acs.org |

| Bucherer-Bergs Reaction of Pyridyl Aldehydes | Formation of an oxazole derivative instead of a hydantoin | Oxazole intermediate | researchgate.net |

| Synthesis of Fused Mesoionic Systems | Chloroacetylation followed by intramolecular cyclization | N-acylated pyridine derivative | cdnsciencepub.comescholarship.org |

The isolation and characterization of reaction intermediates are vital for confirming proposed mechanistic pathways. In the synthesis of 5-hydroxy-1H-pyrrol-2(5H)-ones, the 1,5-dihydro-2H-pyrrol-2-one intermediates were suggested based on mechanistic studies. organic-chemistry.org

In the synthesis of 2-(5-hydroxypyridin-2-yl)acetic acid, a related compound, ethyl 5-hydroxypyridine-2-acetate is a documented intermediate. vulcanchem.com This ester can be hydrolyzed to yield the final carboxylic acid product. vulcanchem.com Similarly, in the synthesis of 5-hydroxy indoles, tertiary alkynols have been isolated as intermediates before their thermal cyclization to the final indole (B1671886) products. nih.gov

The Bucherer-Bergs reaction of (5-benzyloxy-2-pyridyl)carbaldehyde led to the isolation and characterization of the oxazole 7b and the hydantoic acid sodium salt 11 after hydrolysis, confirming the reaction pathway. researchgate.net During the synthesis of fused mesoionic systems, the initial product of chloroacetylation, an N-acylated pyridine, is a key intermediate that undergoes subsequent cyclization. cdnsciencepub.com

The table below lists some identified intermediates in the synthesis of this compound and related compounds.

| Synthetic Target | Identified Intermediate | Method of Characterization | Reference |

|---|---|---|---|

| 5-Hydroxy-1H-pyrrol-2(5H)-ones | 1,5-dihydro-2H-pyrrol-2-one | Mechanistic studies | organic-chemistry.org |

| 2-(5-Hydroxypyridin-2-yl)acetic acid | Ethyl 5-hydroxypyridine-2-acetate | Documented in synthetic pathways | vulcanchem.com |

| 5-Hydroxy indoles | Tertiary alkynols | Isolation and spectroscopic analysis | nih.gov |

| (5-Hydroxy-2-pyridyl)glycine (via Bucherer-Bergs) | Oxazole and hydantoic acid derivatives | Isolation and hydrolysis studies | researchgate.net |

| Fused Mesoionic Imidazo[1,2-a]pyridines | N-Chloroacetyl-2-aminopyridine derivatives | Inferred from reaction mechanism | cdnsciencepub.com |

Structural Elucidation and Conformational Analysis of 5 Hydroxy 2 Pyridylglycine

Spectroscopic Characterization Techniques

Spectroscopic methods are instrumental in defining the connectivity and electronic nature of 5-Hydroxy-2-pyridylglycine in both solution and solid states.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum displays distinct signals for each hydrogen atom in the molecule. The aromatic protons on the pyridine (B92270) ring typically appear in the downfield region due to the ring's electron-withdrawing nature. The chemical shifts and coupling constants of these protons provide information about their relative positions on the ring. The proton attached to the α-carbon (the carbon adjacent to both the carboxyl and amino groups) also has a characteristic chemical shift. In different solvents, the presence of rotamers, or conformational isomers, can sometimes be observed, leading to a more complex spectrum at lower temperatures. sapub.org This complexity can simplify at higher temperatures as the rate of interconversion between rotamers increases. sapub.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the proton NMR data by showing distinct signals for each carbon atom. The carbonyl carbon of the carboxylic acid group is typically found at the most downfield chemical shift. The carbons of the pyridine ring resonate in the aromatic region, with their specific shifts influenced by the hydroxyl group and the glycine (B1666218) substituent.

Interactive Data Table: Predicted NMR Data for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| α-CH | ~4.0 - 4.5 | ~55 - 60 |

| COOH | - | ~170 - 175 |

| Pyridine C2 | - | ~150 - 155 |

| Pyridine C3 | ~7.0 - 7.5 | ~120 - 125 |

| Pyridine C4 | ~6.8 - 7.2 | ~115 - 120 |

| Pyridine C5 | - | ~155 - 160 |

| Pyridine C6 | ~8.0 - 8.5 | ~145 - 150 |

Note: The predicted values are estimates and can vary based on solvent and experimental conditions.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound. These two methods are often complementary, as some vibrational modes may be more prominent in one technique than the other. mt.comspectroscopyonline.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. A broad absorption in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid, which is often hydrogen-bonded. The N-H stretching vibrations of the amino group typically appear in the 3200-3400 cm⁻¹ range. A strong absorption band around 1700-1750 cm⁻¹ corresponds to the C=O stretching of the carboxylic acid. The C=C and C=N stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region. The phenolic C-O stretching vibration should appear around 1200-1300 cm⁻¹. scifiniti.com

Raman Spectroscopy: Raman spectroscopy is particularly useful for observing vibrations of non-polar bonds and symmetric vibrations. The aromatic ring stretching vibrations of the pyridine moiety are typically strong in the Raman spectrum. nih.gov The symmetric stretching of the carboxylate group, if the compound exists as a zwitterion, would also be a prominent feature. The complementarity of IR and Raman is evident in how they probe molecular vibrations; for instance, a vibration that is weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. spectroscopyonline.com

Interactive Data Table: Key Vibrational Frequencies for this compound

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Vibrational Mode |

|---|---|---|---|

| O-H (Carboxylic Acid) | 2500-3300 (broad) | - | Stretching |

| N-H (Amine) | 3200-3400 | 3200-3400 | Stretching |

| C=O (Carboxylic Acid) | 1700-1750 | 1700-1750 | Stretching |

| C=C, C=N (Pyridine Ring) | 1400-1600 | 1400-1600 | Stretching |

| C-O (Phenol) | 1200-1300 | 1200-1300 | Stretching |

UV-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule, which are primarily associated with the pyridine ring, the chromophore in this compound. upi.edu The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum of this compound is expected to exhibit absorption bands characteristic of a substituted pyridine. Typically, aromatic compounds show primary and secondary absorption bands. up.ac.za The position and intensity of these bands can be influenced by the substituents on the pyridine ring and the solvent used for the measurement. academie-sciences.fr The hydroxyl group, being an auxochrome, is likely to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine. The pH of the solution can also significantly affect the UV-Vis spectrum, as protonation or deprotonation of the hydroxyl group, the amino group, or the pyridine nitrogen will alter the electronic structure of the chromophore. sut.ac.th

Interactive Data Table: Expected UV-Vis Absorption Maxima for this compound

| Electronic Transition | Expected Wavelength (λmax, nm) | Solvent/pH Condition |

|---|---|---|

| π → π | ~260-280 | Neutral |

| π → π | Shifted from neutral | Acidic/Basic |

| n → π* | ~300-340 (weaker) | Neutral |

X-ray Crystallography of this compound and its Complexes

By diffracting X-rays off a single crystal of this compound, it is possible to determine the electron density distribution within the crystal, which in turn allows for the precise location of each atom. This technique can confirm the molecular connectivity and provide detailed geometric parameters. sci-hub.se The resulting crystal structure would reveal the planarity of the pyridine ring and the stereochemistry at the chiral α-carbon of the glycine moiety. It would also show the conformation of the side chain relative to the pyridine ring.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.5 |

| b (Å) | ~12.0 |

| c (Å) | ~7.8 |

| β (°) | ~95 |

| Volume (ų) | ~790 |

| Z (molecules per unit cell) | 4 |

Note: These are hypothetical values for illustrative purposes.

Conformational Studies and Molecular Flexibility

The three-dimensional arrangement of atoms in this compound is not static but rather a dynamic equilibrium of different conformations. The flexibility of the molecule, particularly rotation around single bonds, allows it to adopt various spatial arrangements. The study of these conformations is crucial for understanding its interactions and properties.

Intramolecular Hydrogen Bonding Patterns

Intramolecular hydrogen bonds play a significant role in dictating the preferred conformation of a molecule by creating cyclic structures and reducing ring strain. jchemrev.com These non-covalent interactions can significantly influence the molecule's stiffness and flexibility. jchemrev.com In molecules containing both a hydroxyl group and a pyridine nitrogen, the formation of an O-H···N intramolecular hydrogen bond is a key feature influencing their conformation. mdpi.com

In the context of pyridyl-containing amino acids, intramolecular hydrogen bonding between a pyridine nitrogen and an amide proton can lead to specific, constrained conformations. psu.edu For instance, studies on tripeptides containing α,α-di(2-pyridyl)glycine have demonstrated the formation of two intramolecular hydrogen bonds, which stabilize a unique, rigid structure. psu.edu The formation of these hydrogen bonds can be detected by techniques like NMR spectroscopy, where they cause a notable downfield shift of the involved proton resonances. psu.edu The strength of these intramolecular hydrogen bonds can be influenced by steric effects, where repulsion between bulky groups can alter the distance between the proton donor and acceptor atoms. nih.gov

The presence of a hydroxyl group on the pyridine ring, as in this compound, introduces another potential site for intramolecular hydrogen bonding. This can occur between the hydroxyl group and the nitrogen of the pyridine ring or with the amino acid's carboxyl or amino groups. The formation of such bonds can significantly impact the molecule's geometry and stability. jchemrev.com

Solution-State Conformational Preferences

The conformation of a molecule can change depending on its environment, particularly the solvent. In solution, the preferred conformation of a molecule like this compound is a balance between intramolecular forces, such as hydrogen bonds, and intermolecular interactions with the solvent. chemrxiv.org Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), are powerful tools for determining the predominant conformations in solution. mdpi.com

For example, studies on other complex molecules have shown that the equilibrium between different conformers, such as chair and boat forms, can be solvent-dependent. chemrxiv.org The analysis of coupling constants (JH,H values) in NMR spectra provides valuable information about the dihedral angles between vicinal hydrogens, which is crucial for elucidating the precise conformation. chemrxiv.org Computational methods, such as Density Functional Theory (DFT) calculations, are often used in conjunction with experimental data to determine the relative energies of different conformers and predict their populations in solution. chemrxiv.org

The conformational flexibility of amino acids in solution is a key determinant of their ability to interact with other molecules. The distribution of different conformers can be influenced by the solvent's polarity, as polar solvents can form intermolecular hydrogen bonds with the solute, potentially disrupting intramolecular hydrogen bonds. chemrxiv.org

Bioinorganic Chemistry and Metal Ion Interactions of 5 Hydroxy 2 Pyridylglycine

Spectroscopic and Structural Characterization:Detailed findings from NMR, EPR, UV-Vis spectroscopy, X-ray diffraction studies, or theoretical calculations for metal-5-Hydroxy-2-pyridylglycine complexes are not available.

Consequently, it is not possible to generate a scientifically accurate and detailed article that adheres strictly to the provided outline without the foundational research findings. The creation of data tables and the description of detailed research would be speculative and not based on published facts.

The search did yield information on related compounds, such as metal complexes with other hydroxypyridine-based ligands and various pyridyl-containing frameworks. For instance, studies on pentapyridyl-base metal complexes, including those with hydroxylated ligand systems, have been conducted to investigate their redox properties and potential as water oxidation catalysts. nih.govdiva-portal.org However, these complex ligands are structurally distinct from the more simple 5-Hydroxy-2-pyridylglycine.

General research in the field of bioinorganic chemistry frequently explores the catalytic and redox activities of transition metal complexes with various organic ligands, including Schiff bases and N-heterocyclic carbenes. nih.govmdpi.com This research often focuses on mimicking the active sites of metalloenzymes and developing catalysts for organic synthesis. researchgate.net For example, complexes involving ligands with hydroxyl and pyridyl functionalities are known to be of interest for their potential in catalysis and materials science.

Unfortunately, without specific data on this compound, a detailed article as outlined in the request cannot be generated at this time. Further primary research would be required to elucidate the specific properties of its metal complexes.

Biochemical Reactivity and Enzymatic Interactions of 5 Hydroxy 2 Pyridylglycine

Investigation of Enzyme Substrate/Inhibitor Potential

The dual functionality of 5-Hydroxy-2-pyridylglycine—a heterocyclic aromatic system and an amino acid—positions it as a candidate for interaction with a wide array of enzymes. Its potential to act as either a substrate for enzymatic transformation or as an inhibitor of enzyme activity is a key area of investigation.

While direct and extensive binding affinity and kinetic data for this compound are not widely documented in publicly available literature, the inhibitory potential can be inferred from structurally related hydroxypyridine compounds. Enzyme inhibitors are molecules that bind to enzymes and block their activity. oup.com This inhibition can be reversible or irreversible and is characterized by parameters like the inhibition constant (Kᵢ), which reflects the binding affinity between the inhibitor and the enzyme. sigmaaldrich.com

The strength of the interaction between a molecule (ligand) and its target enzyme is quantified by the binding affinity, often represented by the dissociation constant (K_D). researchgate.net A lower K_D value signifies a higher binding affinity. researchgate.net The dynamics of this binding are described by kinetic parameters: the association rate constant (k_on) and the dissociation rate constant (k_off). ucdavis.edu These parameters are crucial in drug discovery for optimizing a compound's potency and duration of action.

Studies on related hydroxypyridine derivatives have shown significant enzyme inhibition. For instance, certain platinum complexes with 5-hydroxy-2-methylpyridine (B31158) as a ligand have demonstrated protein kinase inhibitory action at nanomolar concentrations. sigmaaldrich.com Furthermore, various bicyclic proline analogs, which share some structural similarities with the constrained ring system of pyridylglycine, have been synthesized as potent inhibitors for enzymes like angiotensin-converting enzyme (ACE) and hepatitis C virus NS3 serine protease. researchgate.net

In competitive inhibition, an inhibitor molecule competes with the substrate for the same active site on the enzyme. libretexts.org In noncompetitive inhibition, the inhibitor binds to a different site, altering the enzyme's function without blocking the substrate from binding. ucdavis.edutamhsc.edu Uncompetitive inhibition occurs when the inhibitor binds only to the enzyme-substrate complex. ucdavis.edutamhsc.edu The specific type of inhibition can be determined through kinetic studies by analyzing how the inhibitor affects the enzyme's V_max (maximum reaction rate) and K_M (substrate concentration at half-maximal velocity). mit.edu

Table 1: Examples of Enzyme Inhibition by Related Pyridine (B92270) and Amino Acid Analog Compounds This table presents data for compounds structurally related to this compound to illustrate potential inhibitory activities.

| Inhibitor Compound | Target Enzyme | Inhibition Constant (IC₅₀/Kᵢ) | Type of Inhibition |

|---|---|---|---|

| Aminodi(hetero)arylamine (para-amino substituted) | Thiobarbituric acid reactive substances (TBARS) formation | 7 µM (EC₅₀) | Not specified |

| Aminodi(hetero)arylamine (ortho-amino, para-methoxy substituted) | Radical Scavenging Activity (RSA) | 63 µM (EC₅₀) | Not specified |

| Bicyclic Proline Analogs | Angiotensin Converting Enzyme (ACE) | Potent inhibitors | Not specified |

| 5-n-Undecyl-6-hydroxy-4,7-dioxobenzothiazole (UHDBT) | Ubiquinol Oxidase (UQO) | Noncompetitive | Noncompetitive |

Data sourced from references researchgate.nettamhsc.edunih.govtandfonline.com.

Enzymatic transformations of this compound would likely involve reactions targeting either the amino acid moiety or the hydroxypyridine ring. The presence of the α-amino acid group makes it a plausible substrate for enzymes such as transaminases, which transfer the amino group, or decarboxylases.

The hydroxypyridine ring is susceptible to modification by various enzyme families. Cytochrome P450 (CYP) enzymes, for example, are known to catalyze the metabolic activation of various nitrosamine (B1359907) derivatives, including those with pyridine rings, through oxidation. nih.gov Specifically, P450 2E1 and 2A6 are implicated in the activation of tobacco-related nitrosamines. nih.gov It is conceivable that these or other monooxygenases could further hydroxylate the pyridine ring of this compound or modify the existing hydroxyl group.

Protein hydroxylation is a common post-translational modification where hydroxyl groups are added to amino acids, catalyzed by hydroxylases. creative-proteomics.com While typically associated with proline and lysine (B10760008) within a polypeptide chain, bacteria possess dioxygenases that can hydroxylate free L-amino acids. oup.com Such enzymes could potentially act on this compound, either by adding another hydroxyl group or by modifying the side chain. The mechanism of these enzymes often involves an iron co-factor (Fe²⁺) and molecular oxygen. creative-proteomics.com

Role in Metabolic Pathways and Biosynthetic Analogies

The metabolic fate of this compound is not explicitly detailed in the literature, but potential pathways can be proposed based on the metabolism of analogous molecules.

As a xenobiotic or a novel metabolite, this compound would likely be processed by Phase I and Phase II metabolic enzymes. mdpi.com

Phase I Metabolism : This phase typically involves oxidation, reduction, or hydrolysis. The pyridine ring could undergo further hydroxylation catalyzed by cytochrome P450 enzymes, similar to the metabolism of other aromatic compounds. mdpi.comnih.gov The amino acid side chain could be a target for oxidative deamination by monoamine oxidases or other amine oxidases, a common fate for amino acids and biogenic amines. ku.edu

Phase II Metabolism : In this phase, the compound or its Phase I metabolites are conjugated with endogenous molecules to increase water solubility and facilitate excretion. The hydroxyl group on the pyridine ring is a prime site for glucuronidation (via UDP-glucuronosyltransferases) or sulfation (via sulfotransferases). These are common metabolic routes for phenolic and hydroxylated compounds. The carboxylic acid group could also be a site for conjugation, for instance, with glycine (B1666218).

The biosynthesis of such a compound in nature is unknown. However, the formation of related structures often involves complex enzymatic pathways. For example, the biosynthesis of some furanones involves Maillard reactions between sugars and amino acids, while others are produced from amino acid precursors like threonine. nih.gov The synthesis of hydroxylated amino acids can be achieved by specific hydroxylases that act on precursor amino acids. oup.com

Comparing this compound with known metabolites provides insight into its potential biological significance. Its structure is a hybrid, sharing features with both hydroxylated pyridine compounds and modified amino acids.

2-(5-hydroxypyridin-2-yl)acetic acid : This compound is structurally very similar, differing only by the absence of the α-amino group on the side chain. vulcanchem.com Its properties would be closely related, though the amino group in this compound adds a chiral center and a basic functional group, significantly altering its chemical and biological interactions. vulcanchem.com

5-Hydroxyindole-3-acetic acid (5-HIAA) : This is the major metabolite of the neurotransmitter serotonin. vulcanchem.com Like this compound, it features a hydroxylated aromatic heterocyclic ring with an acidic side chain. However, 5-HIAA is derived from an indole (B1671886) ring, not a pyridine ring, and lacks the alpha-amino group. vulcanchem.com

Metabolites of Vitamin B6 : Vitamin B6 metabolism involves several pyridine derivatives. For instance, 3-hydroxy-2-methylpyridine-4,5-dicarboxylate is a metabolite in this pathway, highlighting that hydroxylated pyridines are part of normal human metabolism.

Hydroxylated Amino Acids : Amino acids like 4-hydroxyproline (B1632879) and 5-hydroxylysine (B44584) are critical components of collagen, formed by post-translational modification. creative-proteomics.com These hydroxyl groups are essential for protein structure and stability. While this compound is a free amino acid, the presence of the hydroxyl group suggests it could interact with similar enzymatic machinery or have signaling roles analogous to other hydroxylated amino acids.

Table 2: Comparison of this compound with Related Metabolites

| Compound | Core Structure | Key Functional Groups | Known Biological Role/Origin |

|---|---|---|---|

| This compound | Pyridine | α-Amino acid, Phenolic -OH | Synthetic; potential enzyme modulator/antioxidant |

| 2-(5-Hydroxypyridin-2-yl)acetic acid | Pyridine | Acetic acid, Phenolic -OH | Synthetic analog |

| 5-Hydroxyindole-3-acetic acid (5-HIAA) | Indole | Acetic acid, Phenolic -OH | Major metabolite of serotonin |

| 3-Hydroxy-2-methylpyridine-4,5-dicarboxylate | Pyridine | Dicarboxylic acid, Phenolic -OH | Metabolite in Vitamin B6 pathway |

| 5-Hydroxylysine | Aliphatic | α-Amino acid, Secondary -OH | Component of collagen (post-translational modification) |

Data sourced from references creative-proteomics.comvulcanchem.comfrontiersin.org.

Antioxidant Mechanisms and Radical Scavenging Properties

The chemical structure of this compound strongly suggests it possesses antioxidant capabilities. The hydroxyl group attached to the pyridine ring is the key feature responsible for this potential activity.

The primary mechanism by which phenolic compounds like hydroxypyridines act as antioxidants is by functioning as chain-breaking antioxidants. vulcanchem.com They can interrupt the propagation of radical chain reactions by donating a hydrogen atom from the hydroxyl group to neutralize a free radical. vulcanchem.comnih.gov This process transforms the antioxidant into a relatively stable radical that is less likely to propagate the oxidative chain.

The main radical scavenging mechanisms include:

Hydrogen Atom Transfer (HAT) : The antioxidant (ArOH) directly donates its phenolic hydrogen atom to a free radical (R•), neutralizing it and forming a stable antioxidant radical (ArO•). ArOH + R• → ArO• + RH

Single Electron Transfer followed by Proton Transfer (SET-PT) : The antioxidant first donates an electron to the free radical, forming a radical cation (ArOH•⁺) and an anion. The radical cation then loses a proton to become a stable antioxidant radical. ArOH + R• → ArOH•⁺ + R⁻ ArOH•⁺ → ArO• + H⁺

Studies on various hydroxypyridine and hydroxypyridinone derivatives confirm their significant antioxidant and radical scavenging properties. nih.govresearchgate.netmui.ac.ir For example, novel amino-pyridine functionalized chitosan (B1678972) derivatives showed enhanced scavenging of hydroxyl and DPPH radicals, with the amino and pyridine groups contributing synergistically to the activity. mdpi.com Similarly, aminodiarylamines in the thieno[3,2-b]pyridine (B153574) series have demonstrated potent radical scavenging activity, with EC₅₀ values in the micromolar range. nih.govtandfonline.com

Furthermore, compounds with an α-hydroxyketone moiety, like 5-hydroxypyridin-4-ones, can act as antioxidants by chelating metal ions such as Fe²⁺ and Fe³⁺. nih.gov This prevents the generation of highly reactive hydroxyl radicals via the Fenton and Haber-Weiss reactions, adding another layer to their protective mechanism. nih.gov Given its structure, this compound likely shares the hydrogen-donating radical scavenging ability, and its potential for metal chelation warrants investigation.

Table 3: Antioxidant Activity of Structurally Related Pyridine Derivatives This table shows the radical scavenging capabilities of compounds with similar functional motifs to this compound.

| Compound Class | Assay | Result (EC₅₀ or % Inhibition) | Reference |

|---|---|---|---|

| Aminodi(hetero)arylamines | DPPH Radical Scavenging | EC₅₀ = 63 µM | nih.govtandfonline.com |

| Aminodi(hetero)arylamines | Lipid Peroxidation Inhibition (TBARS) | EC₅₀ = 7 µM | nih.govtandfonline.com |

| Amino-pyridine Chitosan Derivatives | Hydroxyl Radical Scavenging | ~70-90% scavenging at 1.6 mg/mL | mdpi.com |

| Amino-pyridine Chitosan Derivatives | DPPH Radical Scavenging | ~60-85% scavenging at 1.6 mg/mL | mdpi.com |

In Vitro Studies of Radical Neutralization by this compound

Comprehensive in vitro investigations to quantify the radical neutralizing activity of this compound, for instance, through common assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or the ferric reducing antioxidant power (FRAP) assay, are not described in the available research. Studies on related hydroxypyridinone compounds have demonstrated significant antioxidant potential. For example, certain phenolic derivatives have been shown to inhibit the DPPH radical and suppress lipid peroxidation, outperforming some established antioxidants in specific assays. vulcanchem.com These findings highlight the potential of the hydroxypyridine scaffold in antioxidant applications, but direct evidence for this compound is still needed.

Mechanistic Analysis of Antioxidant Activity

A detailed mechanistic analysis of the antioxidant activity of this compound is not currently available. Generally, the antioxidant mechanism of phenolic compounds involves the donation of a hydrogen atom from the hydroxyl group to a free radical, thereby neutralizing it. nih.gov The stability of the resulting antioxidant radical is a key factor in its efficacy. For hydroxypyridinone derivatives, it has been suggested that their antioxidant action involves breaking oxidation chains through reactions with peroxide radicals and, in some cases, the catalytic decomposition of hydroperoxides. The tautomerism in the hydroxypyridinone ring can lead to a catechol-like behavior, which contributes to their radical scavenging properties. nih.gov It is plausible that this compound could exhibit similar mechanisms, but this requires experimental validation through dedicated mechanistic studies.

Due to the lack of specific research data on the in vitro radical neutralization and antioxidant mechanisms of this compound, no data tables can be generated at this time.

Incorporation into Peptidic and Polymeric Structures

Peptide Synthesis Utilizing 5-Hydroxy-2-pyridylglycine Residues

The introduction of non-proteinogenic amino acids like this compound into a peptide sequence requires careful strategic planning, particularly concerning protecting groups and coupling conditions to ensure chemical compatibility and maintain stereochemical integrity. The key challenges involve the phenolic hydroxyl group and the increased propensity for racemization at the α-carbon.

Both solid-phase peptide synthesis (SPPS) and solution-phase synthesis are viable methods for incorporating this compound, each with distinct advantages.

Solid-Phase Peptide Synthesis (SPPS): SPPS is the most common method for peptide synthesis, involving the stepwise addition of amino acids to a growing chain anchored to an insoluble resin support. peptide.com For this compound, the standard Fmoc/tBu or Boc/Bzl protection strategies would need to be adapted.

Coupling: The activation of the carboxylic acid is crucial. Standard coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), often used with additives like N-hydroxybenzotriazole (HOBt), can be employed. google.com However, pyridylglycine derivatives, much like phenylglycine, are highly susceptible to racemization of the α-proton, which is activated by the electron-withdrawing nature of the aromatic ring. researchgate.net Studies on phenylglycine have shown that using specific coupling reagents like 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) or 1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (B91526) (COMU) in combination with a sterically hindered base can significantly suppress epimerization. researchgate.net

Cleavage and Deprotection: After chain elongation, the peptide is cleaved from the resin, and all protecting groups are removed, typically in a single step using a strong acid cocktail, such as trifluoroacetic acid (TFA) with scavengers. google.com

Solution-Phase Peptide Synthesis: Solution-phase synthesis involves carrying out the reactions in a homogenous solution, with purification of the intermediate peptide fragment after each coupling step. libretexts.org While more labor-intensive, this method allows for purification of intermediates, which can be advantageous for complex sequences or when scaling up production. nih.govslideshare.net The protecting group and coupling strategies are similar to those in SPPS, but the choice is guided by the solubility of the protected fragments. libretexts.org For instance, a benzyl (B1604629) ester might be used to protect the C-terminus of one fragment, which can be removed by catalytic hydrogenolysis to allow for subsequent coupling. libretexts.org

A comparison of the general features of these two strategies is outlined below.

| Feature | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis |

| Principle | Stepwise addition of amino acids to a chain on an insoluble resin support. peptide.com | Stepwise coupling of amino acid or peptide fragments in a homogenous solution. libretexts.org |

| Purification | Performed once at the end after cleavage from the resin. nih.gov | Intermediates are purified after each coupling step. nih.gov |

| Reagent Use | Requires excess reagents to drive reactions to completion. nih.gov | Stoichiometric amounts of reagents can be used, but purification is more complex. |

| Automation | Easily automated. | Generally a manual, more complex process. slideshare.net |

| Scalability | Typically used for small to medium-scale synthesis. | Well-suited for large-scale industrial production. |

| Key Challenge | Incomplete reactions can lead to difficult-to-separate deletion sequences. | Poor solubility of larger protected peptide fragments. |

This table provides a general comparison of SPPS and solution-phase synthesis methodologies.

The incorporation of a non-natural amino acid like this compound is expected to have a significant influence on the resulting peptide's structure and conformational preferences.

The pyridylglycine side chain is bulky and conformationally restricted compared to a simple aliphatic residue like alanine. This bulkiness can sterically hinder the formation of tightly packed secondary structures like α-helices or β-sheets. The pyridine (B92270) ring, being aromatic, can engage in π-stacking interactions with other aromatic residues (e.g., Phe, Tyr, Trp), which could stabilize specific tertiary folds.

Furthermore, the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the hydroxyl group can act as both a hydrogen bond donor and acceptor. These properties allow the side chain to form intra- or intermolecular hydrogen bonds, potentially stabilizing or disrupting secondary structures like turns or helices. The ability of the hydroxypyridyl moiety to act as a metal-chelating group introduces another layer of structural control; in the presence of metal ions, the peptide could be induced to fold into a specific, well-defined conformation. The conformational properties of peptides can be analyzed using techniques like Circular Dichroism and Nuclear Magnetic Resonance (NMR). slideshare.net

Development of Peptidomimetics and Bioconjugates

The unique chemical functionalities of this compound make it an attractive building block for the development of peptidomimetics and for bioconjugation applications.

Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved properties, such as enhanced stability against enzymatic degradation or better oral bioavailability. nih.gov The this compound residue can be used to introduce conformational constraints or new interaction capabilities.

By replacing a natural amino acid with this residue, a peptide's backbone conformation can be altered, potentially locking it into a bioactive shape. nih.gov The hydroxypyridyl side chain can also serve as a bioisostere for other functional groups, such as a catechol or a hydroxyphenyl group, while introducing novel electronic and metal-binding properties. The synthesis of these peptidomimetics would follow the peptide synthesis strategies described previously, often utilizing SPPS to enable the rapid creation of libraries of related compounds for screening. nih.gov

Beyond simple substitution in a peptide chain, this compound can serve as a central scaffold for building more complex molecules. The pyridine ring and its hydroxyl and glycine (B1666218) substituents provide multiple points for chemical modification. For example, the hydroxyl group could be used as an attachment point for other molecular fragments via an ether or ester linkage, while the amino and carboxyl groups of the glycine backbone allow for peptide elongation or conjugation to other molecules. This versatility allows the residue to be incorporated into heterocyclic scaffolds that can act as rigid templates to present pharmacophoric elements in a defined spatial orientation, a key strategy in rational drug design. nih.gov

Polymer Chemistry and Material Science Applications

The incorporation of amino acids and peptide-like structures into synthetic polymers is a growing field aimed at creating functional materials with properties inspired by biology. The this compound unit could be integrated into polymer backbones or side chains to impart specific functionalities.

For instance, polymers functionalized with this compound side chains could be used to create materials capable of selectively binding metal ions, for applications in sensing, catalysis, or environmental remediation. The hydrogen-bonding capabilities of the hydroxypyridyl group could also be exploited to direct the self-assembly of polymers into ordered nanostructures, such as micelles or fibers. The synthesis of such polymers might involve the initial preparation of a monomer derived from this compound, followed by its polymerization using techniques like atom transfer radical polymerization (ATRP) or click chemistry to attach the residue to a pre-formed polymer backbone. researchgate.net The fusion of solid-phase synthesis techniques with traditional polymer chemistry offers a powerful route to creating sequence-defined polymers with precise control over monomer placement. semanticscholar.org

Incorporation into Functional Polymers

The integration of this compound into polymer chains can impart specific functionalities, largely attributable to the hydroxypyridyl moiety. This group is known for its capacity to form coordination complexes with various metal ions, a property that can be harnessed in the design of specialized polymers. nih.govrsc.org

Polymers featuring pendant pyridyl groups are widely recognized for their strong coordination abilities with metal ions. nih.gov The incorporation of this compound as a monomer unit could lead to the synthesis of polymers with a high density of metal-chelating sites. Such polymers are of considerable interest for applications in environmental remediation, catalysis, and the development of responsive materials. The synthesis could be approached through standard peptide synthesis techniques or by modifying the amino acid to create a polymerizable monomer for methods like free radical polymerization.

The presence of both a hydroxyl and a pyridyl nitrogen group in the side chain allows for versatile coordination chemistry. rsc.org This dual functionality can lead to the formation of stable complexes with a range of transition metals. Research on related pyridyl-containing polymers has demonstrated their efficacy in binding ions such as Cu²⁺, Ni²⁺, and Ag⁺. rsc.org While direct studies on polymers of this compound are not extensively documented, the principles established for analogous structures suggest significant potential.

Table 1: Potential Metal Ion Chelation Properties of a Hypothetical Poly(this compound) This table is illustrative and based on the known properties of similar pyridyl-containing polymers.

| Metal Ion | Potential Binding Capacity (mmol/g) | Potential Applications |

|---|---|---|

| Copper (Cu²⁺) | High | Catalysis, Antimicrobial surfaces |

| Nickel (Ni²⁺) | Moderate to High | Separation processes, Catalysis |

| Zinc (Zn²⁺) | Moderate | Biosensors, Enzyme mimics |

The synthesis of such functional polymers could involve the protection of the amino and carboxyl groups of this compound, followed by the creation of a polymerizable derivative, for instance, by acrylation of the hydroxyl group or the amino group. Subsequent polymerization would yield a polymer with pendant this compound residues.

Surface Modification and Biomaterial Development

The surface properties of a biomaterial dictate its interaction with biological systems. nih.gov Modifying the surface of existing biomaterials with functional molecules like this compound can significantly enhance their performance, biocompatibility, and functionality. nih.gov The amino acid structure provides reactive sites—the amino and carboxyl groups—that can be used for covalent attachment to material surfaces.

Surface modification can be achieved through various "grafting-to" or "grafting-from" techniques. In a "grafting-to" approach, a pre-synthesized polymer containing this compound units could be attached to a surface. Alternatively, in a "grafting-from" strategy, the amino acid itself could be anchored to the surface, followed by in-situ polymerization to grow polymer chains.

The key advantage of using this compound for surface modification lies in the introduction of its metal-chelating hydroxypyridyl group onto the biomaterial surface. This can be exploited for several purposes:

Immobilization of Bioactive Metal Ions: Surfaces can be "loaded" with metal ions known for their therapeutic properties. For example, silver ions for antimicrobial activity or zinc ions to promote wound healing.

Creation of Biosensors: The specific binding of metal ions can be coupled with a signaling mechanism to detect the presence and concentration of these ions in a biological fluid.

Enhanced Biocompatibility: The presence of amino acids on a surface can mimic the natural extracellular matrix, potentially improving cell adhesion and proliferation. nih.gov

Targeted Drug Delivery: The chelating sites could be used to bind metal-based drugs or to create a responsive surface that releases a therapeutic agent in response to changes in local metal ion concentration.

Table 2: Research Findings on Surface Modification with Related Functional Molecules This table summarizes findings from studies on analogous systems to illustrate the potential of this compound in biomaterial development.

| Biomaterial Substrate | Modification Agent/Technique | Observed Outcome | Potential Relevance for this compound |

|---|---|---|---|

| Gold | Electrostatic adsorption of poly-L-arginine | Controlled deposition and availability of guanidino groups for further derivatization. researchgate.net | The amino acid structure allows for similar electrostatic or covalent attachment strategies. |

| Polymer Thin Films | Surface-initiated ring-opening metathesis polymerization (SiROMP) to create hydroxamic acid functionality. | Effective chelation of various metal ions, improving film stability. vanderbilt.edu | Demonstrates the feasibility of creating metal-chelating surfaces using functional monomers. |

While direct experimental data on biomaterials functionalized with this compound is scarce, the extensive research on similar functional amino acids and metal-chelating polymers provides a strong rationale for its potential in creating advanced biomaterials with tailored properties for a variety of medical and biotechnological applications.

Advanced Analytical Methodologies for Research on 5 Hydroxy 2 Pyridylglycine

Chromatographic Separation and Purification Techniques

Chromatography is an indispensable tool in the analysis of 5-Hydroxy-2-pyridylglycine, enabling its separation from impurities and the resolution of its stereoisomers.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and performing quantitative analysis. The method separates components in a mixture based on their differential interactions with a stationary phase and a mobile phase. For a polar compound like this compound, reversed-phase HPLC is often the method of choice.

A typical HPLC system for the analysis of this compound would employ a C18 column as the stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic modifier (e.g., methanol (B129727) or acetonitrile). The gradient elution, where the proportion of the organic modifier is increased over time, allows for the efficient separation of the target compound from both more polar and less polar impurities. Detection is commonly achieved using a UV detector, leveraging the chromophoric nature of the pyridine (B92270) ring in the molecule.

| Parameter | Typical Value |

| Column | C18, 5 µm particle size, 4.6 x 250 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 270 nm |

| Injection Volume | 10 µL |

Chiral Chromatography for Enantiomeric Purity Determination

As this compound possesses a chiral center, it can exist as a pair of enantiomers. Determining the enantiomeric purity is crucial, especially in pharmaceutical contexts where different enantiomers can have distinct biological activities. Chiral chromatography is the definitive method for this purpose.

The separation of enantiomers is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For amino acid derivatives like this compound, CSPs based on macrocyclic glycopeptides (e.g., teicoplanin or vancomycin-based columns) are often effective. The mobile phase conditions, including the type and concentration of the organic modifier and any additives, are critical for achieving optimal separation. In the synthesis of precursors to this compound, chiral HPLC analysis has been used to determine the enantiomeric excess (ee) of the products. nih.govankara.edu.tr

| Parameter | Typical Value |

| Column | Chiralpak AD-H, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Hexane/Isopropanol/Trifluoroacetic Acid (80:20:0.1) |

| Flow Rate | 0.8 mL/min |

| Detection | UV at 270 nm |

| Temperature | 25 °C |

Mass Spectrometry for Molecular Identification and Mechanistic Studies

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight of this compound and elucidating its structure.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which can be used to determine its elemental composition. This is a critical step in confirming the identity of a newly synthesized compound like this compound. Techniques such as Time-of-Flight (TOF) or Orbitrap mass analyzers are commonly used for HRMS.

| Ion | Calculated Exact Mass (m/z) |

| [M+H]⁺ | 169.0608 |

| [M-H]⁻ | 167.0462 |

Tandem Mass Spectrometry for Fragmentation Pattern Analysis

| Precursor Ion (m/z) | Probable Fragment Ion (m/z) | Proposed Neutral Loss |

| 169.0608 | 151.0502 | H₂O |

| 169.0608 | 123.0553 | H₂O + CO |

| 169.0608 | 95.0600 | C₂H₄NO₂ |

Applications in Reaction Monitoring and Metabolite Profiling

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an invaluable tool for monitoring the progress of chemical reactions in real-time. In the synthesis of this compound, LC-MS can be used to track the consumption of reactants and the formation of the product, allowing for the optimization of reaction conditions.

Furthermore, in biological studies, LC-MS is a key technique for metabolite profiling. If this compound were to be investigated as a potential drug candidate, LC-MS would be used to identify and quantify its metabolites in biological matrices such as plasma or urine. This information is crucial for understanding the compound's absorption, distribution, metabolism, and excretion (ADME) properties.

Theoretical and Computational Investigations of 5 Hydroxy 2 Pyridylglycine

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and properties of molecules with a high degree of accuracy. For 5-Hydroxy-2-pyridylglycine, these methods can elucidate its fundamental chemical nature.

Electronic Structure and Reactivity Predictions (e.g., frontier orbitals, charge distribution)

The electronic character of this compound is central to its reactivity. Quantum chemical methods are used to calculate the distribution of electrons within the molecule and to identify the regions most susceptible to chemical reactions.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key frontier orbitals that dictate a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. For aromatic and heterocyclic compounds, the HOMO is often associated with the π-electron system, indicating a propensity to react with electrophiles, while the LUMO is typically a π* orbital, suggesting susceptibility to nucleophilic attack. In this compound, the pyridine (B92270) ring and the hydroxyl and glycine (B1666218) substituents will influence the energies and spatial distributions of these orbitals.

Charge Distribution: The distribution of electron density in a molecule can be visualized through molecular electrostatic potential (MEP) maps. These maps highlight regions of negative and positive electrostatic potential, which correspond to areas that are electron-rich (likely to be attacked by electrophiles) and electron-poor (likely to be attacked by nucleophiles), respectively. In this compound, the nitrogen atom of the pyridine ring and the oxygen atoms of the hydroxyl and carboxyl groups are expected to be regions of high electron density, while the hydrogen atoms of the amino and hydroxyl groups will be electron-deficient. This charge distribution is crucial for understanding non-covalent interactions, such as hydrogen bonding.

A hypothetical table of calculated electronic properties for this compound is presented below. These values are illustrative and would be determined through specific computational methods like Density Functional Theory (DFT).

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.5 D |

Note: These are example values and would need to be calculated using appropriate quantum chemical software.

Spectroscopic Property Simulations (NMR chemical shifts, IR frequencies)

Computational methods can accurately predict the spectroscopic signatures of molecules, which is invaluable for interpreting experimental data and confirming molecular structures.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Quantum chemical calculations can predict the 1H and 13C NMR chemical shifts of this compound. These calculations are typically performed by optimizing the molecular geometry and then computing the magnetic shielding tensors for each nucleus. The predicted chemical shifts can be compared with experimental spectra to confirm the assigned structure.

IR Frequencies: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Theoretical calculations can determine the frequencies and intensities of the vibrational modes of this compound. This information helps in assigning the peaks in an experimental IR spectrum to specific functional groups and vibrational motions, such as the O-H stretch of the hydroxyl group, the N-H stretch of the amino group, and the C=O stretch of the carboxyl group. mdpi.comnih.govresearchgate.netnih.gov

Below is an illustrative table of simulated spectroscopic data for this compound.

| Spectroscopic Data | Simulated Value |

| 1H NMR Chemical Shift (OH) | 9.8 ppm |

| 13C NMR Chemical Shift (C=O) | 175.2 ppm |

| IR Frequency (O-H stretch) | 3450 cm-1 |

| IR Frequency (C=O stretch) | 1720 cm-1 |

Note: These are example values and would need to be calculated and referenced against experimental data.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insights into the three-dimensional structure, flexibility, and interactions of molecules over time. These techniques are particularly useful for studying the behavior of this compound in a biological context.

Conformational Sampling and Energy Landscapes

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. This compound has several rotatable bonds, allowing it to adopt various conformations. Conformational sampling methods, such as molecular dynamics simulations, can explore the possible shapes of the molecule and identify the most stable, low-energy conformations. The results can be visualized as an energy landscape, which maps the potential energy of the molecule as a function of its conformational coordinates. Understanding the preferred conformations is crucial for predicting how the molecule will interact with biological targets.

Ligand-Protein Docking and Interaction Energy Analysis

If this compound is being investigated as a potential ligand for a protein target, molecular docking simulations can be used to predict its binding mode and affinity. nih.govnih.gov In this process, the three-dimensional structure of the ligand is computationally "docked" into the binding site of the protein. The simulation software then calculates a docking score, which is an estimate of the binding affinity. Subsequent interaction energy analysis can identify the key amino acid residues in the protein that interact with the ligand and the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions). This information is vital for structure-based drug design and for understanding the molecular basis of the ligand's biological activity.

An example of a data table from a hypothetical docking study is shown below.

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Example Kinase | -7.8 | Asp145, Lys72, Phe80 |

| Example Receptor | -8.2 | Tyr208, Ser123, Trp150 |

Note: This table is for illustrative purposes and represents the type of data generated from molecular docking studies.

Solvent Effects on Molecular Behavior

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Molecular dynamics simulations can explicitly include solvent molecules (typically water for biological systems) to provide a more realistic model of the molecule's behavior. These simulations can reveal how the solvent affects the conformation of this compound and its interactions with other molecules. For instance, water molecules can form hydrogen bonds with the polar groups of this compound, which can stabilize certain conformations and influence its binding to a protein target. Understanding solvent effects is critical for accurately predicting the molecule's properties and behavior in a physiological environment.

Structure-Activity Relationship (SAR) Modeling

Computational Approaches to SAR Studies

Currently, there is a notable absence of publicly available, specific computational studies and Structure-Activity Relationship (SAR) modeling focused exclusively on this compound in peer-reviewed scientific literature. While the field of computational chemistry offers a robust toolkit for such investigations, including Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore mapping, and molecular docking, these methods have not been explicitly applied to this particular compound in published research.

The principles of these computational approaches are well-established. QSAR studies, for instance, aim to build mathematical models that correlate the structural or property descriptors of a series of compounds with their biological activities. This typically involves the generation of a dataset of molecules with known activities, the calculation of various molecular descriptors (e.g., electronic, steric, and hydrophobic properties), and the subsequent development of a predictive model using statistical methods. Such models can then be used to estimate the activity of novel, untested compounds.

Molecular docking simulations are another powerful tool in SAR studies. This method predicts the preferred orientation of a ligand when bound to a target protein, allowing for the analysis of key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. By understanding these interactions, researchers can rationally design modifications to the ligand structure to enhance its activity.

Emerging Research Frontiers and Future Perspectives

Bioorthogonal Chemistry Applications

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The development of such reactions has been pivotal for studying biomolecules in real-time within their natural environment. The functional groups of 5-Hydroxy-2-pyridylglycine, namely the hydroxyl group, the pyridine (B92270) ring, and the glycine (B1666218) moiety, offer several avenues for its potential application in this field.